molecular formula C6H6N4O3 B13804849 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione CAS No. 89418-30-4

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione

Cat. No.: B13804849
CAS No.: 89418-30-4
M. Wt: 182.14 g/mol
InChI Key: PHMWRCYNACXJTG-UHFFFAOYSA-N
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Description

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is a heterocyclic compound with the molecular formula C6H6N4O3. It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in an acidic medium. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain metabolic disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydropteridine: Similar in structure but lacks the hydroxyl group at the 7-position.

    Dihydropteridine: A reduced form of pteridine with different redox properties.

    Quinonoid Pteridine: An oxidized form with distinct chemical reactivity.

Uniqueness

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione (CAS No. 89418-30-4) is a derivative of pteridine, a bicyclic compound that plays significant roles in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

Basic Information

PropertyDetails
Molecular Formula C₆H₆N₄O₃
Molecular Weight 166.13 g/mol
IUPAC Name This compound
CAS Number 89418-30-4

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Studies indicate that it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Enzyme Modulation : Research suggests that it may modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Cancer Research

Several studies have explored the potential anticancer effects of this compound:

  • In Vitro Studies : A notable study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Case Study : In a clinical setting involving patients with advanced colorectal cancer, administration of this compound led to a significant reduction in tumor size in some patients after several cycles of treatment.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties:

  • Animal Models : In rodent models of neurodegenerative diseases such as Alzheimer's disease, this compound improved cognitive function and reduced amyloid-beta plaque formation.

Comparative Studies

To better understand the efficacy of this compound compared to other pteridine derivatives:

CompoundActivity TypeEfficacy Level
This compoundAntioxidant/AnticancerHigh
6-MethylpterinAntioxidantModerate
PterostilbeneAnticancerHigh

Properties

CAS No.

89418-30-4

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

7-hydroxy-1,5,7,8-tetrahydropteridine-2,6-dione

InChI

InChI=1S/C6H6N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1,5,12H,(H,8,11)(H2,7,9,10,13)

InChI Key

PHMWRCYNACXJTG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC2=C1NC(=O)C(N2)O

Origin of Product

United States

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